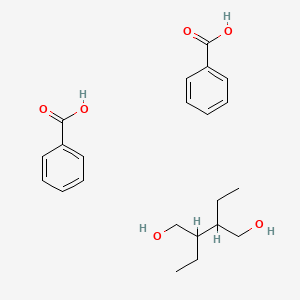
Benzoic acid;2,3-diethylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,3-diethylbutane-1,4-diol is a chemical compound that combines the properties of benzoic acid and 2,3-diethylbutane-1,4-diol Benzoic acid is a well-known aromatic carboxylic acid, while 2,3-diethylbutane-1,4-diol is a diol with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,3-diethylbutane-1,4-diol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 2,3-diethylbutane-1,4-diol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2,3-diethylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,3-diethylbutane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of diketones.
Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol.
Substitution: Substitution reactions can yield various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;2,3-diethylbutane-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;2,3-diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups in 2,3-diethylbutane-1,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,3-diethylbutane-1,4-diol: A diol with two hydroxyl groups, used in the synthesis of various organic compounds.
Benzyl alcohol: A primary alcohol derived from benzoic acid, used as a solvent and preservative.
Uniqueness
Benzoic acid;2,3-diethylbutane-1,4-diol is unique due to its combination of aromatic and diol functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its dual nature makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
583034-95-1 |
|---|---|
Fórmula molecular |
C22H30O6 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
benzoic acid;2,3-diethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2.2C7H6O2/c1-3-7(5-9)8(4-2)6-10;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9) |
Clave InChI |
ZZMHQIDDFBKLSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)C(CC)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


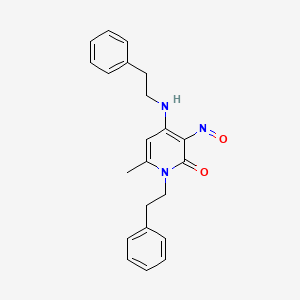
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
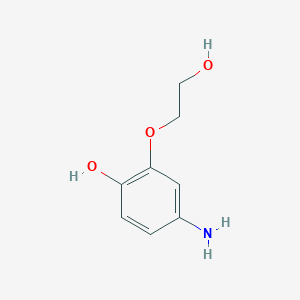
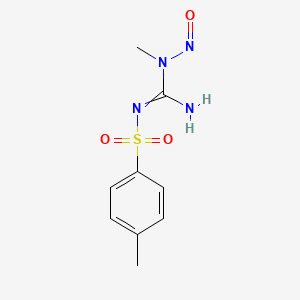
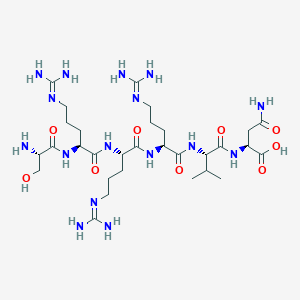
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
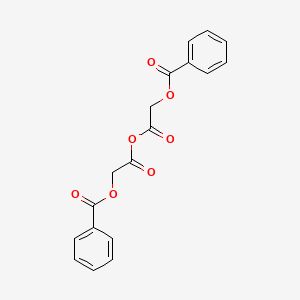
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
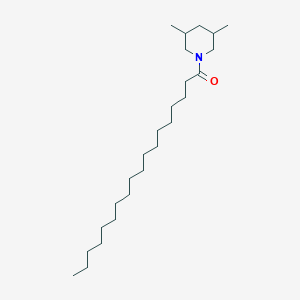
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
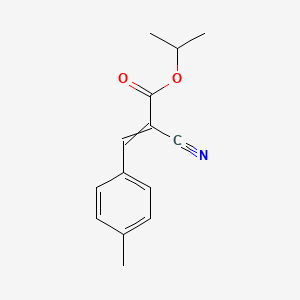
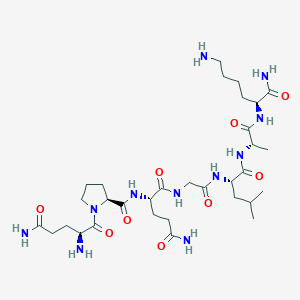
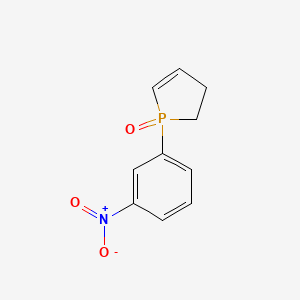
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
